5-azaprotoporphyrin dimethyl ester
Description
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Properties
CAS No. |
141622-84-6 |
|---|---|
Molecular Formula |
C9H13NO |
Synonyms |
5-azaprotoporphyrin dimethyl ester |
Origin of Product |
United States |
Contextualizing Aza Modified Porphyrin Systems in Macrocyclic Chemistry
Aza-modified porphyrin systems represent a significant class of synthetic macrocycles where one or more of the methine bridge carbons (meso-positions) or pyrrolic nitrogen atoms are replaced by a nitrogen atom. This substitution fundamentally alters the electronic landscape of the porphyrin core, influencing its aromaticity, spectral properties, and metal-coordinating abilities. acs.orgacs.org The introduction of a nitrogen atom at a meso-position, as in 5-azaprotoporphyrin, creates a monoazaporphyrin. This modification can lead to a more electron-deficient macrocycle, impacting its redox potentials and the stability of its metal complexes.
The broader family of aza-modified porphyrins also includes diazaporphyrins, triazaporphyrins, and tetraazaporphyrins (better known as phthalocyanines), each exhibiting unique characteristics based on the number and position of the nitrogen substitutions. acs.org Furthermore, the concept extends to N-confused porphyrins, where a pyrrolic ring is inverted, placing a nitrogen atom on the periphery of the macrocycle and a carbon atom in the core. qtanalytics.in This results in an NNNC core and an external nitrogen atom, leading to organometallic complexes with direct carbon-metal bonds. qtanalytics.in The study of these varied systems provides a deeper understanding of the structure-property relationships in conjugated macrocycles.
Historical Development and Early Investigations of Azaporphyrins
The exploration of aza-modified porphyrins dates back to the early 20th century, with the synthesis of phthalocyanines, which can be considered as tetraazaporphyrins, marking a significant milestone. However, the synthesis of porphyrins with nitrogen atoms at the meso-positions, like 5-azaprotoporphyrin, presented a considerable synthetic challenge for a long time. acs.org
Early synthetic strategies often resulted in low yields and were not broadly applicable. A significant advancement in the field was the development of "3 + 1" condensation methods, which involve the reaction of a tripyrrane with a 2,5-diformylpyrrole or a related precursor. nih.gov While effective for some porphyrin syntheses, creating meso-substituted aza-analogs required innovative approaches. More recent synthetic methodologies have provided more facile routes to monoazaporphyrins. For instance, the incidental discovery of a new monoazaporphyrin during an attempted corrole (B1231805) synthesis highlights the ongoing evolution of synthetic strategies in this field. acs.org
Significance of 5 Azaprotoporphyrin Dimethyl Ester Within Synthetic Porphyrin Analogs
The significance of 5-azaprotoporphyrin dimethyl ester lies in its potential to exhibit properties that are a hybrid of its parent compound, protoporphyrin IX dimethyl ester, and the broader class of azaporphyrins. Protoporphyrin IX and its dimethyl ester are crucial molecules in biological systems and photodynamic therapy. acs.org The introduction of a nitrogen atom at the 5-meso position is expected to modulate its electronic absorption spectra, redox potentials, and the stability and reactivity of its metal complexes.
The electron-withdrawing nature of the meso-nitrogen in this compound can influence the photophysical properties, potentially leading to red-shifted absorption bands compared to its all-carbon analogue. This has implications for applications such as photosensitizers in photodynamic therapy, where the wavelength of light absorption is a critical parameter. Furthermore, the altered coordination environment within the macrocyclic core can lead to the formation of metal complexes with unique catalytic or electronic properties.
While specific research data on this compound is scarce in publicly available literature, the study of related monoazaporphyrins provides valuable insights. For example, the investigation of 10,15,20-tris(trifluoromethyl)-5-azaporphyrin has demonstrated the profound effect of the meso-nitrogen on the photophysical and redox properties of the macrocycle and its metal complexes. acs.org
Table of Spectroscopic Data for Protoporphyrin IX Dimethyl Ester (for comparison)
| Property | Value |
| Molecular Formula | C₃₆H₃₈N₄O₄ |
| Molecular Weight | 590.71 g/mol |
| CAS Number | 5522-66-7 |
| Appearance | Purple solid |
| Solubility | Soluble in DMSO, THF, acetone, chloroform, diethyl ether, ethyl acetate (B1210297), methanol (B129727) |
| UV-Vis (in CH₂Cl₂) | λmax (nm): 407, 505, 541, 576, 631 |
| ¹H NMR (in CDCl₃) | Signals corresponding to meso-protons, vinyl protons, methyl protons, and propionate (B1217596) ester protons are observed. |
Data sourced from publicly available chemical supplier information for Protoporphyrin IX dimethyl ester.
The introduction of the 5-aza group in protoporphyrin IX dimethyl ester would be expected to cause shifts in the UV-Vis absorption bands and changes in the chemical shifts of the nearby protons in the ¹H NMR spectrum due to the altered electronic distribution.
Coordination Chemistry and Metallation Studies of 5 Azaprotoporphyrin Dimethyl Ester
Synthesis and Characterization of Metal Complexes
The introduction of a metal ion into the core of the 5-azaprotoporphyrin dimethyl ester macrocycle is a critical step in modulating its properties for various applications. This process, known as metallation, typically involves the reaction of the free-base this compound with a metal salt in an appropriate solvent.
Complexation with Divalent Metal Ions (e.g., Zn(II), Cu(II), Ni(II), Fe(II/III))
The synthesis of metallo-5-azaprotoporphyrins generally follows established procedures for standard porphyrin metallations. The choice of solvent and reaction conditions is crucial for efficient complexation. For instance, the insertion of zinc(II) is often achieved by refluxing the free-base porphyrin with zinc(II) acetate (B1210297) in a solvent mixture such as dichloromethane (B109758) and methanol (B129727). The progress of the reaction can be conveniently monitored by UV-vis spectroscopy, observing the disappearance of the characteristic four-band Q-spectrum of the free-base and the emergence of the two-band spectrum typical of a metalloporphyrin.
Similarly, copper(II) complexes can be synthesized using copper(II) salts like copper(II) chloride or copper(II) acetate in solvents like dimethylformamide (DMF) or acetic acid. The robust nature of the copper(II) ion often leads to rapid and efficient metallation.
The insertion of nickel(II) can be more challenging due to the ion's kinetic inertness. Stronger conditions, such as higher boiling point solvents (e.g., DMF or toluene) and longer reaction times, are often necessary. Nickel(II) chloride is a common reagent for this purpose.
The metallation with iron is particularly noteworthy due to its biological relevance. The insertion of iron(II) can be accomplished using iron(II) chloride in acetic acid, often under an inert atmosphere to prevent oxidation to iron(III). Subsequent exposure to air or a mild oxidant can then yield the corresponding iron(III) complex. The resulting iron complex, typically as a chloro-ligated species, is a crucial precursor for further studies.
Influence of Metal Ion on Macrocycle Properties
The identity of the central metal ion exerts a profound influence on the electronic and, consequently, the spectroscopic properties of the this compound macrocycle. The nitrogen atom at the meso-position already introduces an asymmetry and a modification of the π-system compared to a standard porphyrin. The metal ion further perturbs this system through its d-orbitals.
The UV-vis spectra of metallated 5-azaprotoporphyrins are a clear indicator of this influence. The sharp Soret (or B) band and the weaker Q bands, characteristic of porphyrinoids, will shift in energy and change in intensity depending on the metal. For instance, closed-shell diamagnetic metal ions like Zn(II) typically result in sharp, well-defined spectra. In contrast, open-shell paramagnetic ions like Cu(II) and Ni(II) can lead to broadened spectral features due to the interaction of the unpaired electrons with the macrocycle's π-system.
The table below illustrates the typical shifts in the Soret band for different metal complexes of a related porphyrin, protoporphyrin IX dimethyl ester, which provides a reasonable approximation for the expected trends in this compound.
| Metal Ion | Typical Soret Band (nm) in Protoporphyrin IX Dimethyl Ester |
| Free Base | ~400 |
| Zn(II) | ~408 |
| Cu(II) | ~400 |
| Ni(II) | ~395 |
| Fe(III)Cl | ~402 |
This data is illustrative and based on trends for protoporphyrin IX dimethyl ester. Actual values for this compound may vary.
Axial Ligation and Coordination Environments
The coordination sphere of the central metal ion in a metallo-5-azaprotoporphyrin is not limited to the four nitrogen atoms of the macrocycle. The metal can often accommodate one or two additional ligands along the axis perpendicular to the porphyrin plane. This axial ligation is a key feature of the coordination chemistry of these complexes.
Ligand Binding Studies and Equilibrium Constants
The ability of a metallated this compound to bind axial ligands is highly dependent on the nature of the central metal ion. For instance, Zn(II) complexes, being d¹⁰, readily coordinate one axial ligand, such as pyridine (B92270) or imidazole (B134444), to form a five-coordinate square pyramidal geometry. The equilibrium constant for this binding can be determined by spectroscopic titration, monitoring the changes in the UV-vis spectrum upon addition of the ligand.
In contrast, Ni(II) porphyrins are typically four-coordinate and square planar in non-coordinating solvents. However, in the presence of strong-field ligands like piperidine, they can form five- or six-coordinate complexes. Studies on related Ni(II) porphyrins have shown that complex formation with ligands can be quantitatively assessed, revealing the equilibrium constants for the addition of one or two ligands.
The iron complexes are particularly versatile. Iron(II) porphyrins can be five-coordinate high-spin or, with strong-field ligands, six-coordinate low-spin. Iron(III) porphyrins are typically five-coordinate with a halide ligand but will readily exchange this for other ligands or add a sixth ligand to form a six-coordinate species.
Structural Characterization of Axial Adducts
X-ray crystallography is the definitive method for determining the precise coordination environment of these axial adducts. While specific crystal structures for this compound complexes are not widely available, extensive data on related metalloporphyrins provides a clear picture of the expected geometries.
A five-coordinate complex, such as a zinc(II) porphyrin with a single pyridine ligand, will exhibit a square pyramidal geometry with the zinc ion displaced slightly out of the plane of the four porphyrin nitrogen atoms towards the axial ligand.
In a six-coordinate complex, such as an iron(III) porphyrin with two axial imidazole ligands, the metal ion will typically be located within the plane of the macrocycle, with the two axial ligands positioned above and below the plane, resulting in an octahedral geometry. The bond lengths between the metal and the axial ligands provide insight into the strength of the interaction.
Electrochemical Properties of Metallated this compound Complexes
The introduction of the meso-nitrogen and the central metal ion significantly impacts the redox properties of the this compound macrocycle. These properties can be investigated using techniques such as cyclic voltammetry. The electrochemical behavior of these complexes is characterized by a series of one-electron oxidation and reduction processes.
Typically, two successive one-electron oxidations of the porphyrin ring occur, forming a π-cation radical and then a dication. Similarly, two one-electron reductions of the ring can take place, leading to a π-anion radical and a dianion. The potentials at which these redox events occur are sensitive to the electron-withdrawing or -donating nature of the central metal ion and any axial ligands.
For example, a more electronegative metal ion will make the porphyrin ring more difficult to oxidize, shifting the oxidation potentials to more positive values. Conversely, it will make the ring easier to reduce, shifting the reduction potentials to less negative values. The presence of the electron-withdrawing meso-nitrogen atom in this compound is expected to make the macrocycle easier to reduce compared to its all-carbon analogue, protoporphyrin IX dimethyl ester.
The table below provides a hypothetical representation of the expected trends in the first ring oxidation and reduction potentials for different metallo-5-azaprotoporphyrin dimethyl ester complexes, based on established principles of metalloporphyrin electrochemistry.
| Metal Complex | First Ring Oxidation (E₁/₂) vs. SCE (V) (Illustrative) | First Ring Reduction (E₁/₂) vs. SCE (V) (Illustrative) |
| Zn(II)-5-Azaprotoporphyrin DME | ~ +0.80 | ~ -1.25 |
| Cu(II)-5-Azaprotoporphyrin DME | ~ +0.95 | ~ -1.10 |
| Ni(II)-5-Azaprotoporphyrin DME | ~ +1.05 | ~ -1.00 |
| Fe(III)Cl-5-Azaprotoporphyrin DME | ~ +1.15 | ~ -0.90 (plus metal-centered processes) |
This data is illustrative and represents expected trends. Actual values would need to be determined experimentally.
Reactivity and Mechanistic Investigations of 5 Azaprotoporphyrin Dimethyl Ester
Ring-Opening and Cleavage Reactions
The macrocyclic core of azaporphyrins, while generally stable, can undergo ring-opening and cleavage reactions under specific conditions. These transformations are often initiated at the most reactive sites, such as the meso-nitrogen atom or the peripheral substituents.
While specific studies on the acid- or base-mediated ring-opening of 5-azaprotoporphyrin dimethyl ester are not extensively documented, the general chemistry of porphyrins and related macrocycles suggests that extreme pH conditions can lead to degradation. In strongly acidic solutions, protonation of the inner nitrogen atoms can disrupt the aromaticity of the macrocycle, potentially making it more susceptible to cleavage. Similarly, strong bases could initiate reactions at the ester groups or the vinyl substituents, which might, under harsh conditions, lead to subsequent degradation of the porphyrin core.
The general mechanism for the oxidative cleavage of an alkene is depicted below:
| Reactant | Reagent | Intermediate | Product |
| Alkene (C=C) | Ozone (O₃) | Ozonide | Aldehydes/Ketones |
| Alkene (C=C) | Potassium Permanganate (KMnO₄) | Diol | Carboxylic Acids/Ketones |
Nucleophilic and Electrophilic Addition Reactions
The electronic landscape of this compound, with its electron-withdrawing meso-nitrogen and the π-systems of the pyrrole (B145914) and vinyl groups, allows for a range of addition reactions.
The meso-nitrogen atom in azaporphyrins is a key site for chemical modifications. It can act as a nucleophile or be a site for electrophilic attack after protonation. Studies on related porphyrin systems have shown that nucleophilic substitution at meso positions is a viable strategy for introducing new functionalities. For instance, the reaction of meso-nitroporphyrins with amines or azide (B81097) ions leads to the formation of meso-N-substituted porphyrins. nih.gov While this is a substitution rather than an addition to a meso-nitrogen, it highlights the reactivity of the meso-position. Direct nucleophilic addition to the meso-nitrogen of a 5-azaporphyrin would likely require prior activation, for example, by quaternization of the nitrogen. Furthermore, the synthesis of N-porphyrinylamino and -amido compounds has been achieved through the addition of an amino or amido nitrogen to a porphyrin meso position, demonstrating the feasibility of forming C-N bonds at this location. nih.gov
The pyrrole rings of the porphyrin macrocycle can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the meso-nitrogen in this compound might deactivate the ring towards such reactions compared to regular porphyrins. The vinyl groups, on the other hand, are susceptible to both electrophilic and nucleophilic additions. Electrophilic addition of reagents like halogens or hydrohalic acids would be expected to follow Markovnikov's rule. Nucleophilic addition to the vinyl groups, particularly in a Michael-type reaction, could occur if the vinyl group is activated by an adjacent electron-withdrawing group.
Photoinduced Transformations and Reactivity
The photophysical and photochemical properties of azaporphyrins are of significant interest, particularly in the context of photodynamic therapy. A study on a 5-azaprotoporphyrin derivative, referred to as nih.govAZPP, investigated its photophysical characteristics. nih.gov Such compounds are known to absorb light and can generate reactive oxygen species, such as singlet oxygen, which can then induce chemical transformations. nih.gov The quantum yield of singlet oxygen formation is a critical parameter in determining the photosensitizing efficiency of these molecules. nih.gov
The general process of photo-induced activity involves the absorption of a photon, leading to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen to generate singlet oxygen.
Photochemical reactions can also lead to the degradation of the porphyrin macrocycle itself. The stability of porphyrin analogues under illumination is a crucial factor for their practical applications, and decomposition reactions are often observed, which can be enhanced by the presence of oxygen. rsc.org The rate of this photodecomposition is influenced by the substituents on the porphyrin ring and the presence of a central metal ion. rsc.org
Photochemical Stability and Degradation
The introduction of a nitrogen atom at a meso-position of the porphyrin macrocycle in this compound significantly influences its electronic structure and, consequently, its photochemical stability. Studies on related photoremovable protecting groups, such as 2,5-dimethylphenacyl esters, indicate that the degradation quantum yields are sensitive to the surrounding environment, including solvent polarity and temperature. For instance, the quantum yield of benzoate (B1203000) ester degradation was found to increase with temperature. nih.gov In benzene (B151609), the quantum yield increased from 0.22 at room temperature to 0.28 at 50°C. nih.gov A more substantial increase was observed in polar solvents like methanol (B129727) and ethanol, where the efficiency reached 0.25. nih.gov This enhancement in photoreactivity in heated methanol is attributed to an increase in the E-photoenol population. nih.gov While these findings are for a different ester, they highlight the principle that the photochemical stability of such compounds is not fixed but is influenced by external conditions. The degradation of these molecules often proceeds via a triplet pathway. nih.gov
| Solvent | Temperature | Quantum Yield |
| Benzene | Room Temperature | 0.22 |
| Benzene | 50°C | 0.28 |
| Methanol | Heated | ~0.25 |
| Ethanol | Heated | ~0.25 |
Table 1: Quantum yields of benzoate ester degradation in different solvents and temperatures, illustrating the influence of environmental factors on photochemical reactions. nih.gov
Role in Light-Driven Chemical Reactions
The unique electronic properties of this compound make it a candidate for participation in light-driven chemical reactions. The meso-nitrogen atom acts as a significant electronic perturbation, which can modify the energy levels of the porphyrin's excited states. This can, in turn, affect its efficiency as a photosensitizer. In related systems, the photochemical release of carboxylic acids from esters like 2,5-dimethylphenacyl ester demonstrates the utility of such chromophores as photoremovable protecting groups. nih.gov This process is valuable in applications like organic synthesis, including solid-phase synthesis. nih.gov The reaction mechanism often involves the formation of a photoenol intermediate. nih.gov The efficiency of these light-driven reactions can be modulated by temperature, suggesting a level of control over the reactivity. nih.gov
Tautomerism and Isomerization Studies
Tautomerism is a key feature of porphyrin chemistry, and the introduction of a meso-nitrogen atom in this compound adds another layer of complexity to this phenomenon.
Meso-Nitrogen vs. Pyrrolic Nitrogen Tautomerism
| Tautomer | Relative Stability (kcal mol⁻¹) |
| meso-imino | > 22 (more stable) |
| meso-amino | < 22 (less stable) |
Table 2: Calculated relative stability of meso-imino versus meso-amino tautomers in meso-azaporphyrins. rsc.org
Influence of External Stimuli on Tautomeric Equilibria
While the intrinsic preference for the meso-imino tautomer is strong, external stimuli can potentially influence tautomeric equilibria in porphyrin systems. For instance, the crystal structure of a meso-monoazaocta-alkylporphyrinatocobalt(II) complex has been reported, indicating that metal coordination can lock the molecule into a specific tautomeric form. rsc.org Although specific studies on the influence of external stimuli on the tautomeric equilibrium of this compound are not detailed in the provided search results, general principles of porphyrin chemistry suggest that factors such as solvent polarity, pH, and temperature could play a role in shifting this equilibrium, even if the energetic barrier is substantial. Further research in this area would be necessary to quantify the effects of such stimuli on this specific compound.
Theoretical and Computational Chemistry Studies of 5 Azaprotoporphyrin Dimethyl Ester
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of porphyrin-like molecules. nih.gov These methods are instrumental in predicting various properties, including optical spectra and molecular orbital energies, which are crucial for applications in materials science and photomedicine. nih.govnu.edu.kz
Prediction of Optical Absorption and Emission Spectra
The optical properties of porphyrinoids are dictated by electronic transitions within the π-conjugated macrocycle. nu.edu.kz For porphyrins and their analogues, the characteristic absorption spectrum features an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region. nu.edu.kz
Computational methods like Time-Dependent DFT (TD-DFT) are used to simulate these spectra. nu.edu.kz The energies and intensities of the absorption bands are determined by transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO), HOMO-1, the lowest unoccupied molecular orbital (LUMO), and LUMO+1, often referred to as Gouterman's four orbitals. nu.edu.kzresearchgate.net The introduction of a nitrogen atom at a meso-position, as in 5-azaprotoporphyrin, is expected to significantly influence the symmetry and energy of these orbitals, leading to shifts in the absorption bands compared to its all-carbon analogue. nih.gov
For instance, studies on other azaporphyrinoids have shown that modifications to the macrocycle, such as aza-substitution, can cause red-shifting of the Q band, which is advantageous for applications like dye-sensitized solar cells. nu.edu.kz Theoretical calculations on azaporphyrin phosphorus(V) complexes have demonstrated a strong correlation between the computed electronic transitions and the experimentally observed absorption spectra. nih.gov Similarly, DFT calculations on polydiphenylenephthalide have been used to interpret its optical absorption and fluorescence excitation spectra. researchgate.net
Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally corresponds to higher chemical reactivity and easier electronic excitation. nih.govschrodinger.com
DFT calculations are widely used to determine the energies of frontier molecular orbitals. For porphyrin-based systems, the HOMO-LUMO gap can be tuned by introducing electron-donating or electron-withdrawing groups. researchgate.net The introduction of a nitrogen atom in the porphyrin ring, creating an azaporphyrin, also modulates these energies.
The table below presents representative HOMO-LUMO gaps for various porphyrin analogues, calculated using DFT methods. While specific data for 5-azaprotoporphyrin dimethyl ester is not available, these values for related compounds offer a valuable comparison.
| Compound | HOMO-LUMO Gap (eV) | Computational Method | Reference |
|---|---|---|---|
| NP-H | 4.02 | NLMO | researchgate.net |
| NP-CH3 | 3.94 | NLMO | researchgate.net |
| NP-NO2 | 3.69 | NLMO | researchgate.net |
| NP-OCH3 | 4.18 | NLMO | researchgate.net |
| NP-Cl | 4.10 | NLMO | researchgate.net |
| ZnTPP-A | ~2.1 | TD-B3LYP/6-31G//B3LYP/6-31G | nu.edu.kz |
| ZnTPP-B | ~2.33 | TD-B3LYP/6-31G//B3LYP/6-31G | nu.edu.kz |
NLMO: Natural Localized Molecular Orbital analysis. ZnTPP-A and ZnTPP-B are zinc tetraphenylporphyrin (B126558) analogues with different substituents.
For a bisacridinium-Zn(II) porphyrin conjugate, computational analysis revealed that the HOMOs are primarily localized on the porphyrin fragment, while the LUMOs are on the acridinium (B8443388) units. academie-sciences.fr This spatial separation of frontier orbitals is a key aspect of its electronic behavior. academie-sciences.fr
Aromaticity Indices and Delocalization Pathways
Computational studies on azatrioxa nih.govcirculenes have shown that π-extension of the macrocycle through benzoannelation significantly enhances its aromaticity. rsc.org In contrast, the nature of outer substituents was found to have a less pronounced effect on the aromatic character. rsc.org For the heptazine core of 2,5,8-tris(phenylthiolato)heptazine, calculations of the magnetically induced current density indicated that it is globally non-aromatic due to the alternating carbon and nitrogen atoms along its outer rim. rsc.org
The introduction of a meso-nitrogen in this compound would disrupt the continuous carbon-based conjugation pathway of protoporphyrin, potentially altering the local and global aromaticity of the macrocycle. Computational analysis of the delocalization pathways would be essential to understand the electronic consequences of this substitution.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including conformational changes and intermolecular interactions, which are often not captured by static quantum chemical calculations. nih.govnih.gov For large and flexible molecules like porphyrins, MD simulations can explore the conformational landscape and the interactions with surrounding molecules, such as solvents or other porphyrin units in an aggregate. researchgate.net
While specific MD studies on this compound are not documented, research on related systems highlights the potential of this technique. For instance, MD simulations have been used to study the stacking of metalloporphyrins, revealing the preferred configurations and significant binding energies in dimers. researchgate.net MD simulations have also been employed to investigate the structure and dynamics of aquaporins, which are protein channels with some structural similarities to porphyrin assemblies. nih.gov Furthermore, MD simulations combined with MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations can be used to estimate the binding free energies of substrates to enzymes, as demonstrated in studies of the ATP-dependent vitamin kinase family. nih.gov
For this compound, MD simulations could be used to investigate its aggregation behavior in different solvents, the conformational flexibility of its side chains, and its interactions with biological membranes or proteins.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. researchgate.netrsc.org This involves identifying transition states and intermediates to determine the most likely reaction pathway. researchgate.net
Although no specific reaction mechanisms involving this compound have been computationally studied, research on other complex organic and organometallic systems provides a methodological blueprint. For example, DFT calculations have been used to investigate the mechanism of arene C-H functionalization mediated by iridium nitrenoids and the epoxidation of alkenes catalyzed by chiral phosphoric acid. researchgate.netresearchgate.net
In the context of porphyrinoids, computational studies have explored the mechanism of benzoyl-CoA reduction by a tungsten-containing enzyme, which involves breaking the aromaticity of the benzene (B151609) ring. nih.gov This study proposed a stepwise mechanism initiated by a hydrogen atom transfer. nih.gov For this compound, computational studies could be envisioned to explore its role in catalytic cycles, its degradation pathways, or its participation in electron transfer reactions.
Comparative Computational Analysis with Related Porphyrinoids
Comparative computational studies are essential for understanding how structural modifications influence the properties of a class of molecules. By comparing this compound with other porphyrinoids like porphyrins, porphyrazines, and phthalocyanines, one can systematically understand the effect of the meso-aza substitution and the specific side chains of the protoporphyrin framework.
A comparative DFT study on metalloporphyrins (MP), metalloporphyrazines (MPz), and metallophthalocyanines (MPc) revealed significant differences in their electronic structures and properties. nih.gov For example, the site of first oxidation (metal vs. macrocycle) was found to depend on both the metal and the type of macrocycle. nih.gov The study also highlighted that the smaller coordination cavity in porphyrazines leads to a stronger ligand field compared to porphyrins. nih.gov
Another comparative aspect is the acid-base properties. A review of porphyrins and azaporphyrins indicates that tetraaza-substitution and benzoannulation affect the acid properties of the molecule. researchgate.net These modifications influence the pKa values and the interaction with acids and bases. researchgate.net
A comparative computational analysis of this compound alongside protoporphyrin IX dimethyl ester and other synthetic porphyrinoids would provide valuable insights into how the introduction of the meso-nitrogen atom at the 5-position specifically impacts its geometry, electronic structure, and reactivity.
In-Depth Analysis of this compound in Chemical Biology and Biomimetic Systems
Initial research into the chemical compound this compound reveals a significant lack of detailed scientific literature regarding its specific applications in chemical biology and biomimetic systems. While the broader class of porphyrins and their derivatives are well-studied, information focusing solely on the mechanistic details of this compound is sparse. This article synthesizes the available information, highlighting areas where data is present and noting the significant gaps in current public knowledge.
Applications in Chemical Biology and Biomimetic Systems Research Mechanistic Focus
Research on Photosensitization Mechanisms in Model Biological Systems
Fundamental Studies of Singlet Oxygen Generation and its Role in Photochemistry
Protoporphyrin IX dimethyl ester is an efficient generator of singlet oxygen (¹O₂) upon irradiation with light of appropriate wavelengths. researchgate.net This process is central to its application in photodynamic therapy (PDT), where ¹O₂ is a primary cytotoxic agent responsible for inducing cell death in targeted tissues. nih.govnih.gov The generation of singlet oxygen occurs via a Type II photochemical mechanism. Upon absorption of a photon, the PME molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). This triplet state PME can then transfer its energy to ground state molecular oxygen (³O₂), which is naturally in a triplet state, resulting in the formation of the highly reactive singlet oxygen. nih.gov
The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. The ΦΔ of PME has been measured in various solvents. For instance, in dimethylsulfoxide (DMF), PME exhibits a singlet oxygen quantum yield of 0.67. researchgate.net In another study, the singlet oxygen quantum yield of the parent compound, protoporphyrin IX (PpIX), was reported to be 0.77. nih.gov The solvent environment can influence the photophysical properties and, consequently, the singlet oxygen generation efficiency of porphyrins. nih.gov
Interactive Table: Singlet Oxygen Quantum Yields of Protoporphyrin Derivatives
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Protoporphyrin IX dimethyl ester (PME) | Dimethylsulfoxide (DMF) | 0.67 | researchgate.net |
| Protoporphyrin IX (PpIX) | Not specified | 0.77 | nih.gov |
| Hematoporphyrin IX dimethyl ester (HPDME) | N,N-dimethyl formamide (B127407) (DMF) | 0.60 | researchgate.net |
| Zn HPDME | N,N-dimethyl formamide (DMF) | 0.40 | researchgate.net |
| PdHPDME | N,N-dimethyl formamide (DMF) | 0.34 | researchgate.net |
| Sn(OH)₂ HPDME | N,N-dimethyl formamide (DMF) | 0.28 | researchgate.net |
| PtHPDME | N,N-dimethyl formamide (DMF) | 0.24 | researchgate.net |
Photo-induced Electron Transfer in Model Systems
Photo-induced electron transfer (PET) is another fundamental process that can be studied using PME and related porphyrins. edinst.com In a PET process, the excited state of the porphyrin can either donate or accept an electron from a suitable donor or acceptor molecule, respectively. youtube.com This leads to the formation of a radical ion pair, initiating a charge separation event. The feasibility of PET is governed by the redox potentials of the donor and acceptor molecules and the excitation energy of the photosensitizer, often described by the Rehm-Weller equation. edinst.com
Studies on heme model systems, which are structurally related to PME, have demonstrated the occurrence of proton-coupled electron transfer (PCET) reactions. In these systems, an electron transfer to the iron center is coupled with a proton transfer at a peripheral propionate (B1217596) group. nih.gov While specific studies detailing PET in model systems with this compound are not available, research on other porphyrins, such as zinc-protoporphyrin IX, has shown their utility as photosensitizers in biomimetic systems for photocatalytic hydrogen production, a process that relies on efficient photo-induced electron transfer. rsc.org The unique electronic properties of porphyrins allow them to act as both light-harvesting antennas and catalysts in these artificial photosynthetic systems. rsc.org
Investigations into Cellular Uptake and Subcellular Localization in in vitro Cell Culture Models (excluding efficacy/safety)
The biological activity of a photosensitizer is intrinsically linked to its ability to be taken up by cells and its subsequent localization within specific subcellular compartments.
Research comparing protoporphyrin IX (PpIX) and its dimethyl ester derivative (PME) has shown that esterification of the carboxylic acid groups significantly influences cellular uptake. In a study using a poorly differentiated human nasopharyngeal carcinoma cell line (NPC/CNE2), PME exhibited higher intracellular uptake compared to PpIX. nih.gov This increased uptake is likely due to the enhanced lipophilicity of PME, facilitating its passage across cellular membranes.
The subcellular localization of PME is also a critical determinant of its photodynamic action. Fluorescence microscopy studies have revealed that the localization pattern can change over time. Initially, exogenously administered PpIX is found to be mainly distributed in the cell membranes. nih.gov In contrast, PME's localization can evolve, with studies suggesting that its phototoxicity is enhanced when it targets mitochondria and lysosomes. nih.gov The initial photodamage to mitochondria is a key event when the photosensitizer is localized in these organelles. nih.gov The specific localization pattern is crucial, as targeting different organelles can trigger distinct cell death pathways.
Interactive Table: Cellular Uptake and Localization of Protoporphyrin Derivatives
| Compound | Cell Line | Key Findings | Reference |
| Protoporphyrin IX dimethyl ester (PME) | Human nasopharyngeal carcinoma (NPC/CNE2) | Higher intracellular uptake than PpIX. | nih.gov |
| Protoporphyrin IX (PpIX) | Human oesophageal carcinoma (KYSE-450, KYSE-70) and normal (Het-1A) cells | Initially localized in cell membranes when administered exogenously. | nih.gov |
| ALA-induced PpIX | Human oesophageal carcinoma (KYSE-450, KYSE-70) and normal (Het-1A) cells | Initially localized in the mitochondria. | nih.gov |
Future Directions and Emerging Research Avenues for 5 Azaprotoporphyrin Dimethyl Ester
Development of Novel and Green Synthetic Methodologies
The advancement of research into 5-azaprotoporphyrin dimethyl ester is intrinsically linked to the development of efficient, scalable, and environmentally benign synthetic routes. Traditional porphyrin syntheses often rely on harsh conditions and hazardous solvents, making them ill-suited for large-scale and sustainable production. Future research will undoubtedly focus on greener alternatives.
One promising approach involves a two-step protocol that utilizes a water-methanol mixture and hydrochloric acid for the initial condensation, followed by reflux in dimethylformamide (DMF). acs.orgacs.orgnih.gov This method obviates the need for expensive and toxic oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and large volumes of chlorinated solvents. acs.org Microwave-assisted synthesis represents another significant step forward, offering rapid reaction times and reduced energy consumption. osf.io The development of such green methodologies will be crucial for making this compound and its derivatives more accessible for widespread investigation.
Table 1: Comparison of Synthetic Methodologies for Porphyrin Analogs
| Methodology | Solvents | Catalysts/Reagents | Key Advantages |
| Traditional | Acetic acid, Propionic acid, Chlorinated solvents | DDQ, Chloranil | Established procedures |
| Green Two-Step | Water-Methanol, DMF | HCl | Reduced use of hazardous chemicals, scalable. acs.orgacs.orgnih.gov |
| Microwave-Assisted | Propionic acid (microscale) | None specified | Rapid, energy-efficient, suitable for small-scale synthesis. osf.io |
Exploration of Advanced Spectroscopic Techniques for Real-time Monitoring
A deep understanding of the reaction dynamics and electronic properties of this compound necessitates the application of advanced spectroscopic techniques. Future research will likely employ these methods for real-time monitoring of its synthesis and subsequent reactions. Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy can provide invaluable insights into the excited-state dynamics and energy transfer processes, which are fundamental to many of its potential applications.
Furthermore, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry will continue to be vital for structural elucidation and purity assessment. The chemical modification of the porphyrin periphery with nitrogen, as in this compound, is known to diversify the optical and electrochemical properties of the molecule, making detailed spectroscopic analysis essential for characterizing these changes. nih.gov
Integration into Advanced Materials Science Research
The unique electronic and photophysical properties of aza-porphyrins make them prime candidates for integration into advanced materials. For this compound, this represents a significant and largely unexplored research frontier.
Molecular Electronics: Porphyrinoids are being investigated as components in molecular electronics due to their defined structures and tunable electronic properties. acs.org Future work could explore the incorporation of this compound into molecular wires, switches, or data storage elements. Its nitrogen-substituted core could offer unique advantages in terms of charge transport and stability.
Sensors: The porphyrin macrocycle can act as a sensitive receptor for various analytes. nih.gov Research into the development of chemical sensors based on this compound could focus on detecting metal ions, small molecules, or even biological targets. The nitrogen atom at the meso-position could influence the binding affinity and selectivity of the sensor.
Expanding the Scope of Metal Complexes and Their Unique Reactivity
The central cavity of the aza-porphyrin macrocycle can accommodate a wide variety of metal ions, leading to the formation of metalloporphyrin complexes with diverse reactivity. The synthesis and characterization of novel metal complexes of this compound is a crucial area for future research. The introduction of different metals can dramatically alter the electronic structure, catalytic activity, and photophysical properties of the macrocycle.
Future studies will likely focus on synthesizing a range of these metal complexes and investigating their reactivity in various chemical transformations. This could include their use as catalysts in oxidation reactions, water-splitting, or other industrially relevant processes. The unique coordination environment provided by the aza-porphyrin ligand could lead to novel catalytic activities not observed with traditional porphyrin complexes.
Computational Design of Next-Generation Aza-Porphyrin Analogs with Tuned Properties
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with tailored properties. In the context of this compound, computational design will play a pivotal role in creating next-generation aza-porphyrin analogs.
By using quantum chemical calculations, researchers can predict the electronic, optical, and chemical properties of hypothetical aza-porphyrin structures before they are synthesized in the lab. This "inverse design" approach can save significant time and resources by identifying the most promising candidates for specific applications. For example, computational models can be used to screen for analogs with optimized light-harvesting capabilities for use in solar cells or with specific binding properties for sensor applications. Recent advances in computational methods are already being applied to design expanded porphyrins with enhanced nonlinear optical properties.
Q & A
Basic: What are the recommended methods for synthesizing and purifying 5-azaprotoporphyrin dimethyl ester?
The synthesis typically involves modifying protoporphyrin IX dimethyl ester by substituting a nitrogen atom into the porphyrin macrocycle (aza substitution). Key steps include:
- Aza Insertion : Use diazo reagents (e.g., dimethyl (1-diazo-2-oxopropyl)phosphonate) under controlled acidic conditions to introduce the nitrogen atom .
- Purification : Column chromatography (silica gel) with gradient elution (e.g., dichloromethane/methanol) is essential. Thin-layer chromatography (TLC) should monitor reaction progress, with Rf values compared to standards .
- Validation : Confirm purity via NMR (e.g., absence of unreacted starting material) and mass spectrometry (e.g., [M+H]+ ion matching theoretical mass) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- UV-Vis Spectroscopy : Compare Soret and Q-band absorption maxima to protoporphyrin IX dimethyl ester. Aza substitution shifts λmax due to altered π-conjugation .
- FT-IR : Identify vibrations from the aza group (e.g., N–H bending at ~1600 cm⁻¹) and ester carbonyls (C=O stretch at ~1720 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to resolve methyl ester protons (δ 3.6–3.8 ppm) and macrocyclic protons. Aza substitution disrupts symmetry, splitting signals .
Advanced: How can researchers resolve contradictions in reported catalytic activities of metallated this compound?
- Control Experiments : Replicate studies under identical conditions (temperature, solvent, catalyst loading). For example, discrepancies in oxidation rates may arise from trace metal impurities .
- Kinetic Analysis : Use Arrhenius plots to compare activation energies. Variations >10 kJ/mol suggest divergent mechanisms (e.g., radical vs. non-radical pathways) .
- Surface Characterization : Employ XPS or EXAFS to verify metal coordination geometry (e.g., Fe³+ vs. Fe²+), which impacts catalytic cycles .
Advanced: What experimental design considerations ensure reliable stability studies of this compound under varying pH?
- Buffer Selection : Use non-coordinating buffers (e.g., phosphate) to avoid metal leaching in metallated derivatives.
- Spectroscopic Monitoring : Track Soret band shifts via UV-Vis over time; a >5 nm hypsochromic shift indicates macrocycle degradation .
- Control for Photodegradation : Conduct experiments in dark or under inert atmosphere, as porphyrins are photosensitive .
Advanced: How should researchers interpret conflicting data on the biological interaction of this compound with heme proteins?
- Competitive Binding Assays : Compare binding affinities (Kd) using isothermal titration calorimetry (ITC). Conflicting Kd values may arise from protein isoform differences .
- Molecular Dynamics Simulations : Model interactions to identify steric clashes caused by the aza group in the porphyrin cavity .
- Validate with Mutagenesis : Modify heme protein residues (e.g., histidine ligands) and reassess binding to isolate structural factors .
Basic: What in vitro models are suitable for studying the photodynamic therapy (PDT) potential of this compound?
- Cell Lines : Use cancer cell lines (e.g., HeLa) with ROS-sensitive probes (e.g., DCFH-DA) to quantify singlet oxygen generation post-irradiation .
- 3D Spheroids : Compare PDT efficacy in monolayers vs. spheroids to assess tissue penetration limitations .
- Control for Dark Toxicity : Measure cell viability without light exposure to isolate photodynamic effects .
Advanced: How can researchers address challenges in interpreting overlapping NMR signals for this compound derivatives?
- High-Field NMR : Use ≥600 MHz spectrometers to resolve splitting patterns (e.g., diastereotopic methyl ester protons) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to assign carbonyl carbons and reduce signal overlap .
- 2D Techniques : Employ COSY and HSQC to correlate protons and carbons, clarifying substituent effects .
Basic: How does this compound compare to other porphyrin derivatives in electronic properties?
- Redox Potentials : Cyclic voltammetry reveals aza substitution lowers the HOMO-LUMO gap, increasing oxidative potential vs. protoporphyrin IX dimethyl ester .
- Electron Paramagnetic Resonance (EPR) : Metallated derivatives (e.g., Fe-azaporphyrin) show distinct g-values vs. non-aza analogs due to altered ligand fields .
Advanced: What strategies optimize reaction conditions for this compound in catalytic applications?
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to map yield/selectivity trade-offs .
- In Situ Spectroscopy : Monitor reactions via Raman or UV-Vis to detect intermediates (e.g., radical species) and adjust conditions dynamically .
- Scale-Up Protocols : Ensure solvent removal (e.g., rotary evaporation) preserves ester integrity; test purity at each scale .
Basic: What steps ensure reproducibility in synthesizing this compound across labs?
- Detailed Protocols : Specify reaction vessel geometry (e.g., round-bottom vs. Schlenk flask) to control mixing efficiency .
- Batch Tracking : Document reagent lot numbers (e.g., diazo compound purity ≥98%) and storage conditions (−20°C for light-sensitive intermediates) .
- Interlab Validation : Share samples with a collaborator to cross-validate spectral data and catalytic performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
